molecular formula C5H12N2O B117494 2-Amino-N-isopropylacetamide CAS No. 67863-05-2

2-Amino-N-isopropylacetamide

Cat. No. B117494
CAS RN: 67863-05-2
M. Wt: 116.16 g/mol
InChI Key: LKCKUYRPMPUHTD-UHFFFAOYSA-N
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Description

“2-Amino-N-isopropylacetamide” is a chemical compound with the molecular formula C5H12N2O . It is also known as N-(Prop-2-yl)glycinamide hydrochloride . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of oligomeric thermoresponsive epoxide–amine adducts has been reported using 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam reacted with glycerol diglycidyl ether .


Molecular Structure Analysis

The molecular weight of 2-Amino-N-isopropylacetamide is 116.16 . The InChI code is 1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) .


Chemical Reactions Analysis

In a study, 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to give novel oligomeric thermoresponsive epoxide–amine adducts .


Physical And Chemical Properties Analysis

2-Amino-N-isopropylacetamide is a solid substance at ambient temperature . It has a molecular weight of 116.16 .

Scientific Research Applications

Oligomeric Epoxide–Amine Adducts

2-Amino-N-isopropylacetamide is used in the synthesis of oligomeric epoxide–amine adducts . These adducts are formed by reacting 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether .

Thermoresponsive Materials

The oligomeric epoxide–amine adducts exhibit a lower critical solution temperature (LCST) behavior in water . This means that these substances are completely soluble in water below the critical temperature (Tc), but they precipitate above the Tc . This property makes them useful in the development of thermoresponsive materials.

Hydrogels and Drug Delivery Systems

Due to their LCST behavior, the oligomeric epoxide–amine adducts based on 2-Amino-N-isopropylacetamide can be used in the development of hydrogels and drug delivery systems .

Influence of Solubility Properties

The solubility properties of these oligomers can be influenced with randomly methylated β-cyclodextrin (RAMEB-CD) . This can be useful in various applications where the solubility of the material is a critical factor.

Curing Properties

The curing properties of the amine–epoxide mixtures were analyzed by oscillatory rheology and differential scanning calorimetry . Significant differences in setting time, viscosity, and stiffness were observed . This makes 2-Amino-N-isopropylacetamide useful in applications where curing properties are important.

Proteomics Research

2-Amino-N-isopropylacetamide is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Safety and Hazards

The safety information for 2-Amino-N-isopropylacetamide hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

2-amino-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKUYRPMPUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-isopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?

A1: The reaction of 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.

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